

physiological concentrations of L-Carnosine in human tissues

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An In-depth Technical Guide to Physiological Concentrations of **L-Carnosine** in Human Tissues

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Carnosine (β -alanyl-L-histidine) is an endogenous dipeptide found in significant concentrations in various human tissues, particularly in excitable tissues like muscle and brain. [1][2][3] Synthesized from its constituent amino acids, β -alanine and L-histidine, **L-Carnosine** plays a crucial role in numerous physiological processes.[4] Its functions include pH buffering, antioxidant activities, anti-glycation, metal ion chelation, and neuroprotection.[1][5] Given its multifaceted roles, there is growing interest in its therapeutic potential for a range of conditions, including neurodegenerative diseases, diabetes and its complications, and age-related disorders.[6][7]

This technical guide provides a comprehensive overview of the physiological concentrations of **L-Carnosine** in key human tissues, details the experimental protocols for its quantification, and illustrates the primary signaling pathways through which it exerts its effects.

Physiological Concentrations of L-Carnosine

L-Carnosine concentrations vary significantly among different human tissues, reflecting the metabolic demands and physiological functions of each tissue. Skeletal muscle contains the

highest concentration, accounting for approximately 99% of the body's total **L-Carnosine**.[\[3\]](#)[\[8\]](#)
[\[9\]](#)

Tissue	Concentration Range	Notes
Skeletal Muscle	5 - 30.7 mmol/kg dry muscle [8] [10]	Concentrations are higher in fast-twitch (Type II) fibers compared to slow-twitch (Type I) fibers. [10] [11] Levels can be increased by up to 80% with chronic β -alanine supplementation. [4]
Brain	~0.1 mM (on average) [8]	While the overall concentration is about 100-fold lower than in skeletal muscle, it is still significant for neuroprotection. [9]
Heart (Myocardium)	~0.1 mmol/kg wet tissue [6] [12]	The total content of histidine-containing dipeptides (including anserine) can be as high as 2-10 mmol/kg wet tissue. [6] One study identified a concentration of 10.12 ± 1.23 $\mu\text{g/g}$ in human myocardial tissue. [12]
Kidney	Variable; lower than muscle	The kidney contains both L-Carnosine and the enzyme carnosinase, which degrades it. [13] [14] Renal cells can metabolize carnosine, and it has demonstrated renoprotective properties. [13] [14]

Experimental Protocols for L-Carnosine

Quantification

Accurate quantification of **L-Carnosine** in biological samples is critical for research and clinical studies. The primary methods employed are High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and non-invasive Proton Magnetic Resonance Spectroscopy (^1H -MRS).

General Sample Preparation (Tissue Biopsy)

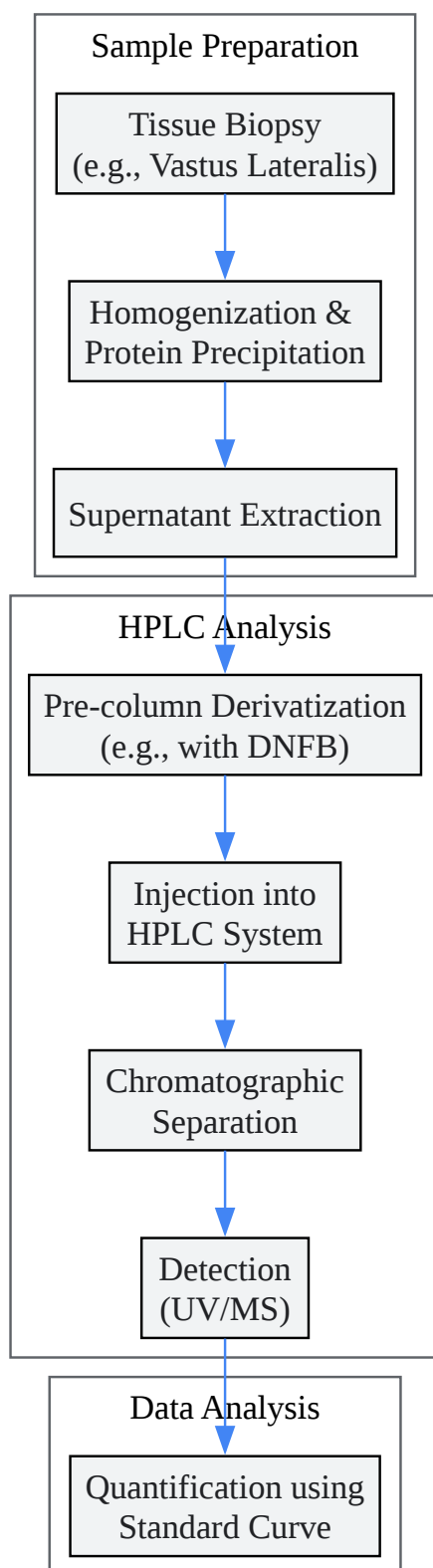
- **Collection:** Tissue samples, such as from the vastus lateralis muscle, are typically obtained using a Bergström muscle biopsy needle.[\[1\]](#)
- **Handling:** To prevent degradation by carnosinases, especially in blood samples, collection tubes can be pre-treated with a carnosinase inhibitor like carnostatine.[\[15\]](#)
- **Storage:** Collected samples are immediately frozen in liquid nitrogen and stored at -85°C until analysis to ensure stability.[\[1\]](#)

Method 1: High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for separating and quantifying **L-Carnosine**, often requiring a pre-column derivatization step due to the low UV absorbance of the dipeptide.[\[16\]](#)[\[17\]](#)

- **Principle:** The tissue extract is passed through a column under high pressure. **L-Carnosine** is separated from other components based on its interaction with the stationary phase and is then detected and quantified.
- **Derivatization:** A common derivatization agent is 2,4-dinitrofluorobenzene (DNFB), which reacts with the amino groups of **L-Carnosine** to form a DNP-derivative that can be detected spectrophotometrically.[\[17\]](#)
- **Instrumentation:**
 - **Column:** A reverse-phase column such as TSK-gel ODS-80Ts is often used.[\[15\]](#)

- Mobile Phase: A typical mobile phase might consist of a potassium dihydrogen phosphate buffer (e.g., 50 mmol/L, pH 3.4) mixed with an organic solvent like acetonitrile.[15]
- Detection: UV or fluorescence detectors are commonly employed.[16][18] Coupling HPLC with tandem mass spectrometry (HPLC-MS/MS) offers higher sensitivity and specificity without the need for derivatization.[19][20]



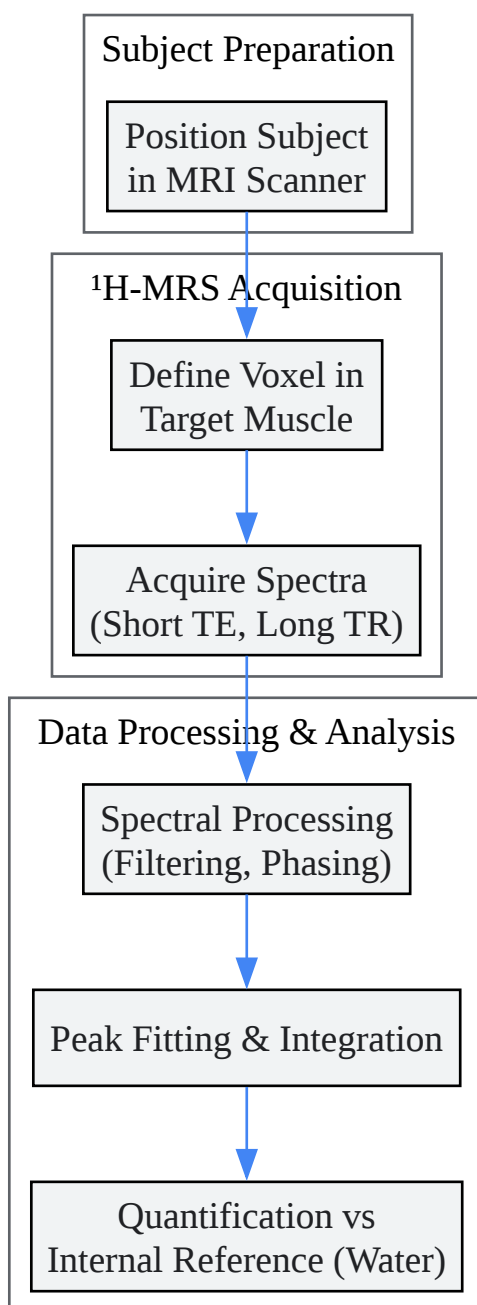
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*HPLC workflow for **L-Carnosine** quantification.*

Method 2: Proton Magnetic Resonance Spectroscopy (¹H-MRS)

¹H-MRS is a non-invasive technique that allows for the in vivo quantification of **L-Carnosine** in tissues, particularly skeletal muscle.[\[1\]](#)[\[8\]](#)[\[10\]](#)

- Principle: This method exploits the magnetic properties of hydrogen nuclei (protons). The imidazole ring protons of **L-Carnosine** produce distinct signals in the magnetic resonance spectrum, which can be quantified.
- Procedure: The subject is placed within a clinical MRI scanner. A voxel (volume of interest) is defined in the target muscle (e.g., soleus, gastrocnemius). Radiofrequency pulses are applied, and the resulting signals are acquired and processed.
- Key Parameters:
 - Echo Time (TE): Should be kept as short as possible (<40 ms) to minimize signal loss due to T₂ relaxation.[\[10\]](#)
 - Repetition Time (TR): A long TR is used to avoid T₁ saturation effects.
- Quantification: The area of the **L-Carnosine** signal peak is compared to an internal reference signal, typically unsuppressed water from the same voxel, to determine its absolute concentration.



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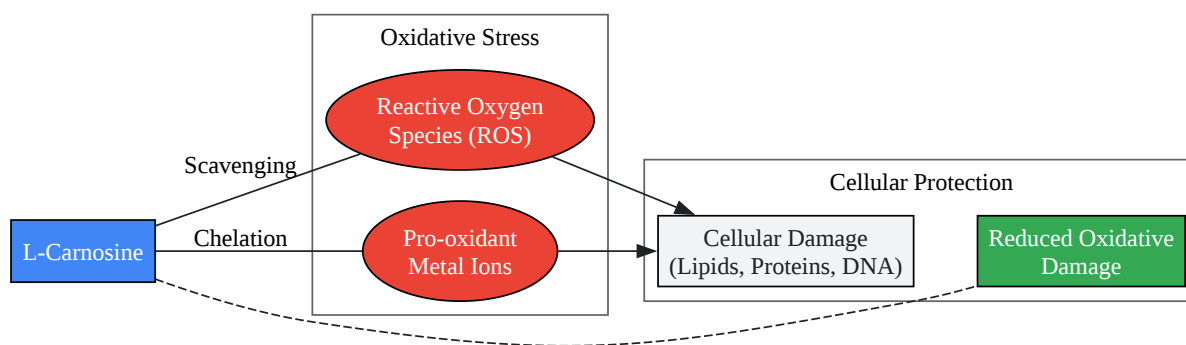
*Non-invasive ^1H -MRS workflow for muscle **L-Carnosine**.*

Key Signaling Pathways and Mechanisms of Action

L-Carnosine exerts its physiological effects through multiple molecular pathways. Its primary mechanisms involve potent antioxidant and anti-glycation activities.

Antioxidant Mechanism

L-Carnosine is an effective antioxidant that protects cells from oxidative stress.[21][22] It functions by directly scavenging reactive oxygen species (ROS) and by chelating pro-oxidant heavy metals like copper and iron.[1][23]

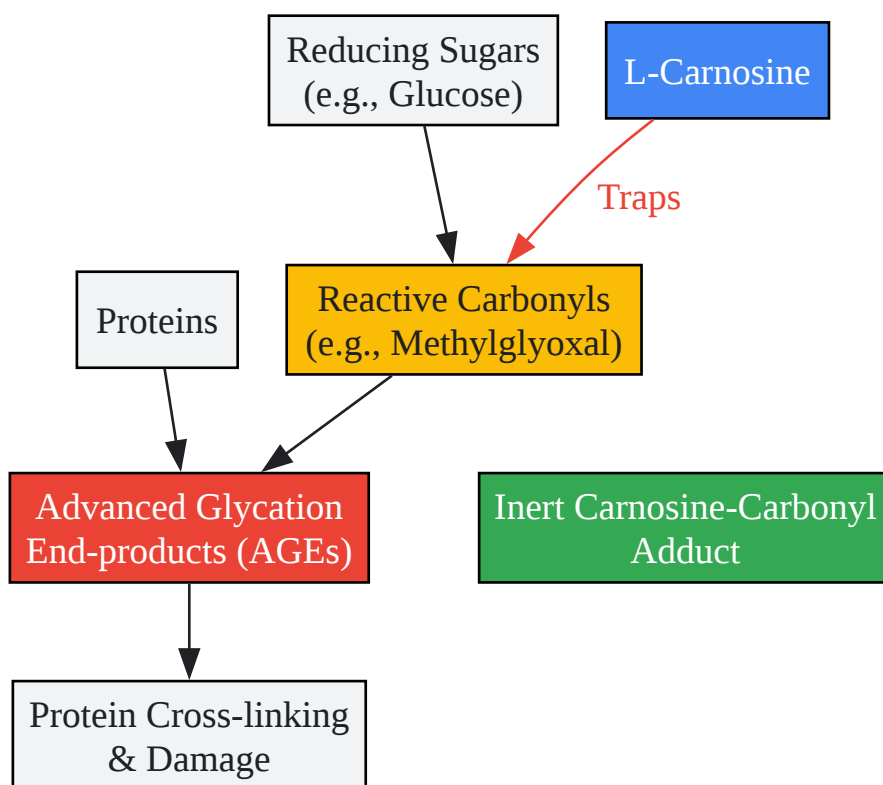


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*Antioxidant mechanism of **L-Carnosine**.*

Anti-Glycation Mechanism

One of the most significant functions of **L-Carnosine** is its ability to inhibit the formation of Advanced Glycation End-products (AGEs).[22][24] AGEs are harmful compounds formed when sugars react non-enzymatically with proteins, leading to protein cross-linking, loss of function, and contributing to aging and diabetic complications.[25] **L-Carnosine** acts by competitively reacting with the precursor carbonyl compounds (like methylglyoxal), effectively "sacrificing" itself to protect proteins.[25][26]

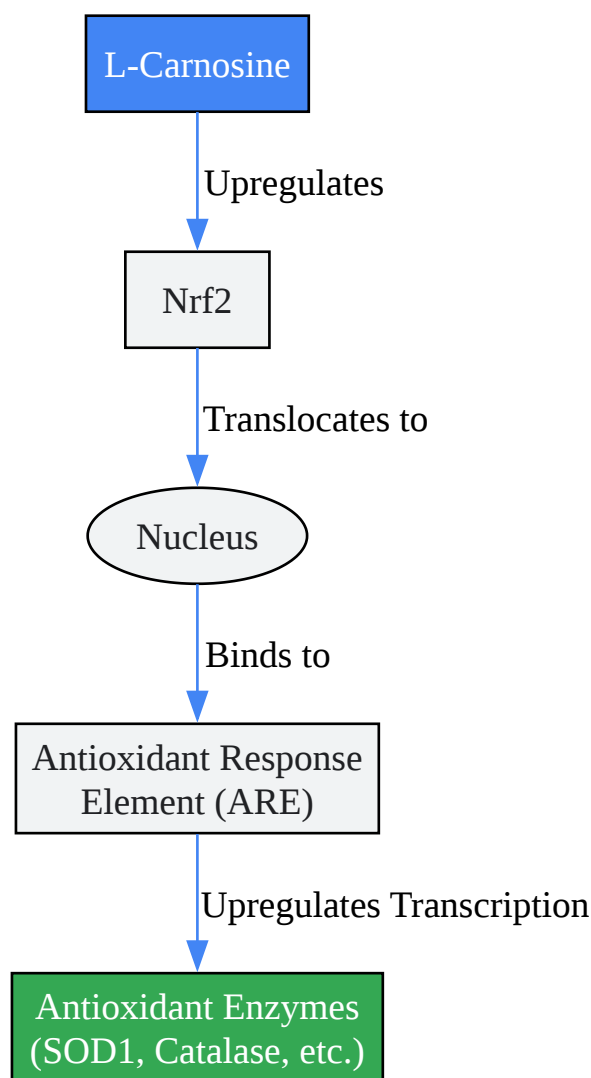


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*Anti-glycation action of **L-Carnosine**.*

Modulation of the Nrf2 Signaling Pathway

Recent studies have shown that **L-Carnosine** can also exert its antioxidant effects indirectly by modulating key cellular signaling pathways.[27] It can increase the expression and nuclear translocation of Nrf2 (nuclear factor erythroid 2-related factor 2), a master regulator of the cellular antioxidant response.[27] Once in the nucleus, Nrf2 activates the transcription of genes containing an antioxidant response element (ARE), leading to the synthesis of protective enzymes like SOD1 and catalase.[27]



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***L-Carnosine** modulation of the Nrf2 pathway.*

Conclusion

L-Carnosine is a vital dipeptide with well-defined physiological concentrations and functions in human tissues. Its potent antioxidant and anti-glycation properties, underpinned by direct molecular interactions and modulation of key signaling pathways like Nrf2, make it a compelling molecule for therapeutic development. The methodologies outlined in this guide, from tissue biopsy and HPLC analysis to non-invasive ^1H -MRS, provide the necessary tools for researchers and drug development professionals to accurately quantify and further investigate the roles of **L-Carnosine** in health and disease. Continued research into its mechanisms of action will be crucial for unlocking its full therapeutic potential.

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References

- 1. Carnosine, Small but Mighty—Prospect of Use as Functional Ingredient for Functional Food Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The therapeutic potential of carnosine: Focus on cellular and molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Muscle carnosine metabolism and beta-alanine supplementation in relation to exercise and training [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Muscle Carnosine Is Associated with Cardiometabolic Risk Factors in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. The Potential of Carnosine in Brain-Related Disorders: A Comprehensive Review of Current Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
- 11. Determinants of muscle carnosine content - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Physiological Roles of Carnosine in Myocardial Function and Health - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Carnosine and Kidney Diseases: What We Currently Know? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Intrinsic carnosine metabolism in the human kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Electrophoretic Determination of L-Carnosine in Health Supplements Using an Integrated Lab-on-a-Chip Platform with Contactless Conductivity Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 17. jns.kashanu.ac.ir [jns.kashanu.ac.ir]
- 18. Endogenous L-Carnosine Level in Diabetes Rat Cardiac Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Study shows detox action of carnosine in human muscle [redoxoma.iq.usp.br]
- 20. researchgate.net [researchgate.net]
- 21. Carnosine as a natural antioxidant and geroprotector: from molecular mechanisms to clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. L-Carnosine: Combating Glycation and Oxidation - Knowledge [m.hnlybiotech.com]
- 23. How does L-Carnosine fight the aging process? - Foreal BioTech [forealbio.com]
- 24. researchgate.net [researchgate.net]
- 25. Antiglycation Effects of Carnosine and Other Compounds on the Long-Term Survival of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. encyclopedia.pub [encyclopedia.pub]
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